molecular formula C15H12ClN3 B2815712 3-(4-chlorobenzyl)-5-phenyl-1H-1,2,4-triazole CAS No. 1207029-19-3

3-(4-chlorobenzyl)-5-phenyl-1H-1,2,4-triazole

Cat. No. B2815712
CAS RN: 1207029-19-3
M. Wt: 269.73
InChI Key: FKPPXSNDXJYZRO-UHFFFAOYSA-N
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Description

3-(4-chlorobenzyl)-5-phenyl-1H-1,2,4-triazole, also known as Clotrimazole, is a synthetic antifungal medication that is widely used in the treatment of various fungal infections. Clotrimazole belongs to the class of azole antifungal drugs and is commonly used to treat skin and nail infections, as well as vaginal and oral thrush. In

Scientific Research Applications

Oxidation Agent

4-(p-Chloro)phenyl-1,3,4-triazole-3,5-dione has been utilized as an effective oxidizing agent for converting 1,3,5-trisubstituted pyrazolines to their corresponding pyrazoles under mild conditions, offering moderate to good yields at room temperature (Zolfigol et al., 2006).

Corrosion Inhibition

Research on 4H-triazole derivatives, including 3,5-diphenyl-4H-1,2,4-triazole (DHT), has demonstrated their efficacy in protecting mild steel from corrosion and dissolution in hydrochloric acid solutions. These compounds are mixed-type inhibitors, with their efficiency increasing with concentration (Bentiss et al., 2007).

Molecular Docking and Quantum Mechanical Studies

Triazole derivatives, including 3-amino-1-benzyl-5-phenyl-1H-1,2,4-triazole, have been analyzed for their structural, nonlinear optical, electronic, and biological properties using quantum mechanical studies and molecular docking. These studies have revealed potential applications in enhancing various physico-chemical descriptors and surface-enhanced Raman spectra (SERS) (Al‐Otaibi et al., 2020).

Gas Phase Properties

The gas phase properties of 1,2,3-triazoles, including 4-phenyl-1,2,3-triazole, have been studied, revealing insights into their proton affinity, acidity values, and ion-molecule reactions. These fundamental properties are crucial for various applications in chemistry and materials science (Wang et al., 2013).

Catalytic Oxidation and Transfer Hydrogenation

Half-sandwich Ruthenium(II) complexes of 1,2,3-triazole-based organosulfur/-selenium ligands have been explored for their catalytic capabilities in oxidation and transfer hydrogenation reactions. The efficiency of these processes is influenced by the coordination of the triazole nitrogen atoms with Ruthenium (Saleem et al., 2013).

properties

IUPAC Name

5-[(4-chlorophenyl)methyl]-3-phenyl-1H-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClN3/c16-13-8-6-11(7-9-13)10-14-17-15(19-18-14)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKPPXSNDXJYZRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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